molecular formula C17H24O5 B1326001 Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate CAS No. 898758-67-3

Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate

Cat. No. B1326001
M. Wt: 308.4 g/mol
InChI Key: YASYRILCKARUNF-UHFFFAOYSA-N
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Description

  • IUPAC Name : Ethyl (3,5-dimethoxyphenyl)carbamate


Synthesis Analysis

The solid-state structure reveals weak N–H∙∙∙O hydrogen bonding, as well as C–H∙∙∙O and C–H∙∙∙π interactions between neighboring molecules .

Scientific Research Applications

Synthesis and Antiproliferative Activity

Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate is a compound that has been synthesized and evaluated for its antiproliferative activity. A notable study describes the synthesis of derivatives of this compound, demonstrating moderate cytotoxicity against human epithelial lung carcinoma cells (A549), with an EC50 value of 4.8 μmol L–1. This suggests its potential utility in the development of cancer therapeutics (Nurieva et al., 2015).

Synthetic Methodologies

The compound has been involved in studies focusing on synthetic methodologies. For example, an improved and simple synthesis of ethyl 7-oxoheptanoate, a closely related compound, was developed, highlighting the versatility and accessibility of such compounds for further chemical modifications and applications (Ballini et al., 1991).

Biological Evaluation

Further research has explored the synthesis of bromophenol derivatives with a cyclopropyl moiety, including ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate, demonstrating effective inhibition of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. This indicates the compound's potential for treating diseases like Alzheimer's, Parkinson's, and other neurodegenerative disorders (Boztaş et al., 2019).

Antioxidant Activity

Compounds structurally related to ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate, such as 4-[2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-benzenediol, have been synthesized and shown potent antioxidative activity. This highlights the potential application of such compounds in developing antioxidant therapies (Venkateswarlu et al., 2003).

properties

IUPAC Name

ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O5/c1-4-22-17(19)9-7-5-6-8-16(18)13-10-14(20-2)12-15(11-13)21-3/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASYRILCKARUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645830
Record name Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate

CAS RN

898758-67-3
Record name Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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